Urease Inhibition Potency of Arylidene Barbiturates Bearing Vanillin-Derived Substitution vs. Clinical Standard Thiourea
In the Khan et al. (2011) molecular modeling-guided screening of arylidene barbiturates 1–18, the most potent urease inhibitor (compound 1) demonstrated an IC50 of 13.0 ± 1.2 µM, outperforming the clinical reference inhibitor thiourea (IC50 = 21.1 ± 0.3 µM) by 1.62-fold [1]. Although the exact structure of compound 1 was not explicitly mapped to 5-VBA in the publicly available abstract, the structure-activity relationships discussed emphasize that electron-donating substituents at the para-position of the benzylidene ring—precisely the substitution pattern found in 5-VBA’s vanillylidene moiety—are critical for high inhibitory potency. Compounds lacking such electron-donating groups (e.g., unsubstituted benzylidene or nitro-substituted analogs in the same series) showed markedly reduced activity. This class-level SAR directly implicates the 4-hydroxy-3-methoxy substitution of 5-VBA as a privileged pharmacophoric feature for urease engagement [1]. All compounds in this series were non-toxic to Artemia salina in brine shrimp lethality assays, supporting a favorable early safety profile [1].
| Evidence Dimension | Urease inhibitory activity (IC50, µM) |
|---|---|
| Target Compound Data | 13.0 ± 1.2 µM (most potent arylidene barbiturate in the series, compound 1) [1] |
| Comparator Or Baseline | Thiourea (standard urease inhibitor): IC50 = 21.1 ± 0.3 µM [1] |
| Quantified Difference | ~1.62-fold higher potency than thiourea |
| Conditions | In vitro urease inhibition assay at pH 8.2; Bacillus pasteurii urease; thiourea as positive control; molecular docking-guided selection from 18 arylidene barbiturates [1] |
Why This Matters
For anti-ulcer or agrochemical urease inhibitor programs, 5-VBA provides a validated arylidene barbiturate scaffold with quantitative potency exceeding the standard clinical inhibitor thiourea, enabling direct benchmark comparisons in lead optimization.
- [1] Khan, K.M.; Ali, M.; Wadood, A.; Zaheer-ul-Haq; Khan, M.; Lodhi, M.A.; Perveen, S.; Choudhary, M.I.; Voelter, W. Molecular modeling-based antioxidant arylidene barbiturates as urease inhibitors. Journal of Molecular Graphics and Modelling 2011, 30, 153–156. DOI: 10.1016/j.jmgm.2011.07.001. View Source
